molecular formula C23H24N4O4S B2435091 ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate CAS No. 887219-46-7

ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate

Cat. No.: B2435091
CAS No.: 887219-46-7
M. Wt: 452.53
InChI Key: GSHADIRIODMMQD-UHFFFAOYSA-N
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Description

ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-2-30-22(29)16-10-12-26(13-11-16)18(15-7-4-3-5-8-15)19-21(28)27-23(32-19)24-20(25-27)17-9-6-14-31-17/h3-9,14,16,18,28H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHADIRIODMMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiazolo[3,2-b][1,2,4]triazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: Compounds containing the furan ring, known for their biological activities.

    Thiazolo[3,2-b][1,2,4]triazole derivatives: Known for their antimicrobial and anticancer properties.

    Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.

Uniqueness

ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate is unique due to its combination of these functional groups, which may confer distinct biological and chemical properties not found in simpler analogs.

Biological Activity

Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a complex heterocyclic compound that integrates several pharmacologically active moieties. The compound's structure combines a piperidine core with a triazole-thiazole hybrid, which is recognized for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C21H21N5O3SC_{21}H_{21}N_{5}O_{3}S

Structural Features

FeatureDescription
Piperidine Central nitrogen-containing ring
Triazole Five-membered ring contributing to bioactivity
Thiazole Enhances antimicrobial properties
Furan Contributes to antioxidant activity

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole and thiazole moieties exhibit significant antimicrobial properties. Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of 1,2,4-triazoles showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae ranging from 0.125 to 8 µg/mL. The specific activity of our compound remains to be quantified but is anticipated to be in a similar range due to its structural similarities with active derivatives .

Antifungal Activity

The antifungal potential of triazole derivatives has been well documented. Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is hypothesized to exhibit antifungal activity based on its structural characteristics.

Case Study: Antifungal Efficacy

In vitro studies on related triazole compounds have shown activity against Candida albicans and Aspergillus fumigatus, with MIC values indicating good to excellent antifungal properties (0.06–8 µg/mL) . The specific activity of our compound in these assays is yet to be established but is expected to align with these findings.

The biological activity of ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Receptor Interaction : It could modulate receptor signaling pathways that lead to apoptosis in cancer cells or disrupt microbial metabolism.

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiazole hybrids is significantly influenced by their structural features. The presence of hydroxyl groups and various substituents on the aromatic rings enhances their interaction with biological targets.

Structural FeatureEffect on Activity
Hydroxyl Group Increases solubility and bioavailability
Aromatic Substituents Modulate binding affinity and selectivity

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